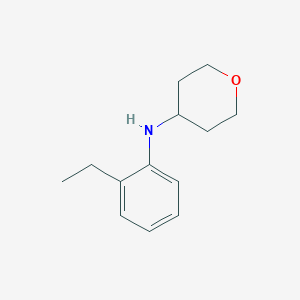

N-(2-ethylphenyl)oxan-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H19NO |

|---|---|

Molecular Weight |

205.30 g/mol |

IUPAC Name |

N-(2-ethylphenyl)oxan-4-amine |

InChI |

InChI=1S/C13H19NO/c1-2-11-5-3-4-6-13(11)14-12-7-9-15-10-8-12/h3-6,12,14H,2,7-10H2,1H3 |

InChI Key |

KVARQONLNZUDHK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC=C1NC2CCOCC2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Elucidation of N 2 Ethylphenyl Oxan 4 Amine

Detailed Reaction Mechanism Studies in N-(2-ethylphenyl)oxan-4-amine Formation

Computational Approaches to Reaction Mechanism Prediction and Validation

The synthesis of this compound, a process most commonly achieved via reductive amination of oxan-4-one with 2-ethylaniline (B167055), has been the subject of computational studies aimed at elucidating the reaction mechanism, predicting reactivity, and validating experimental observations. These theoretical investigations, primarily employing Density Functional Theory (DFT), provide a molecular-level understanding of the reaction landscape, including the energetics of intermediates and transition states.

The direct reductive amination process involves two key stages: the formation of an iminium ion intermediate from the reaction of oxan-4-one and 2-ethylaniline, followed by its reduction to the final amine product. Computational models have been instrumental in dissecting the intricacies of each stage.

Imine/Iminium Ion Formation:

The initial condensation reaction between the carbonyl group of oxan-4-one and the primary amine of 2-ethylaniline proceeds through a hemiaminal intermediate. DFT calculations suggest that this step is often facilitated by an acid catalyst, which protonates the carbonyl oxygen, thereby increasing its electrophilicity. The subsequent dehydration of the hemiaminal to form the C=N bond of the imine or iminium ion is typically the rate-limiting step of this stage. Computational studies on similar systems, such as the reaction between benzaldehyde (B42025) and aniline (B41778), have shown that acid catalysis plays a crucial role in lowering the energy barrier for water elimination. acs.orgnih.gov

Reduction of the Iminium Ion:

The choice of reducing agent is critical for the selective reduction of the iminium ion in the presence of the starting ketone. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a commonly used reagent for this transformation due to its mild nature and selectivity. acs.orgmasterorganicchemistry.com DFT studies have been conducted to understand the origin of this selectivity. acs.orgresearchgate.netscholaris.ca These studies model the hydride transfer from the borohydride (B1222165) reagent to the electrophilic carbon of the iminium ion.

The calculations reveal that the reduction of the iminium ion is both thermodynamically and kinetically more favorable than the reduction of the starting ketone. researchgate.netscholaris.ca The transition state for the hydride transfer to the iminium ion is significantly lower in energy compared to the transition state for the hydride transfer to the ketone. This energetic preference is attributed to the greater electrophilicity of the iminium ion carbon compared to the carbonyl carbon.

A plausible mechanism, supported by DFT calculations on analogous systems, involves the coordination of the iminium ion to the reducing agent. researchgate.net In the case of NaBH(OAc)₃, the Lewis-acidic sodium ion may play a role in organizing the transition state structure. researchgate.net The hydride is then transferred from the boron to the carbon of the C=N bond.

The following table presents hypothetical DFT-calculated energy data for the key steps in the reductive amination of oxan-4-one with 2-ethylaniline, based on published data for similar reactions. researchgate.netscholaris.ca

| Reaction Step | Transition State (TS) | Activation Free Energy (kcal/mol) | Reaction Free Energy (kcal/mol) |

|---|---|---|---|

| Oxan-4-one Reduction | TS_ketone_red | 31.1 | -21.3 |

| Iminium Ion Formation (Dehydration) | TS_dehydration | 25.5 | +10.2 |

| Iminium Ion Reduction | TS_iminium_red | 18.9 | -35.8 |

The data in this table is illustrative and adapted from computational studies on similar ketone-amine systems. It serves to demonstrate the relative energy barriers discussed.

Validation of Experimental Findings:

Computational predictions have been used to validate and explain experimental outcomes. For instance, the high yields typically observed in the reductive amination synthesis of N-aryl cyclic amines like this compound are consistent with the calculated low activation energy for the iminium ion reduction. scholaris.ca

Furthermore, computational studies can predict the effect of substituents on the aniline ring on the reaction rate and yield. For example, DFT calculations have shown that electron-donating groups on the aniline can increase the nucleophilicity of the nitrogen atom, potentially accelerating the initial condensation step. researchgate.net Conversely, the electronic nature of the substituent also influences the stability of the resulting anilinium radical cation, which can be relevant in understanding potential side reactions. capes.gov.br

The following table illustrates the predicted impact of substituents on key bond characteristics, derived from computational analyses of substituted anilines. researchgate.net

| Substituent on Phenyl Ring | Predicted C-N Bond Length (Å) | Predicted pKa of Amino Group |

|---|---|---|

| -H (Aniline) | 1.402 | 4.6 |

| -CH₃ (p-Toluidine) | 1.401 | 5.1 |

| -NO₂ (p-Nitroaniline) | 1.375 | 1.0 |

This data is based on published computational studies on substituted anilines and serves to illustrate the trends discussed.

Molecular and Supramolecular Structural Investigations of N 2 Ethylphenyl Oxan 4 Amine

Intermolecular Interactions and Self-Assembly Propensities

Investigation of Host-Guest Interactions and Complex Formation

The study of host-guest chemistry involves the formation of unique complexes where two or more molecules are held together by non-covalent interactions. wikipedia.org In this context, a larger "host" molecule can encapsulate a smaller "guest" molecule. wikipedia.org The investigation of N-(2-ethylphenyl)oxan-4-amine as a potential guest molecule is a pertinent area of research, offering insights into its non-covalent interaction capabilities and potential for inclusion in larger supramolecular systems. Such studies are crucial for understanding the compound's behavior in different chemical environments and for the design of new molecular assemblies.

The structural characteristics of this compound, namely the aromatic ethylphenyl group and the saturated heterocyclic oxane ring, suggest its potential to form stable complexes with various host molecules. The hydrophobic ethylphenyl moiety can be encapsulated within the cavities of suitable hosts, driven by hydrophobic and van der Waals interactions, while the oxane and amine groups could engage in hydrogen bonding or dipole-dipole interactions with the host's framework. thno.org

Potential host molecules for this compound include, but are not limited to, cyclodextrins, calixarenes, and cucurbiturils. thno.org

Cyclodextrins: These cyclic oligosaccharides possess a hydrophobic inner cavity and a hydrophilic exterior, making them ideal for encapsulating non-polar moieties like the ethylphenyl group of this compound in aqueous solutions. thno.org The size of the cyclodextrin (B1172386) cavity (α, β, or γ-cyclodextrin) would be a critical factor in determining the stability and stoichiometry of the inclusion complex. thno.org

Calixarenes: These are macrocyclic compounds formed from the condensation of phenols and formaldehyde. Their cup-like shape and the ability to modify their upper and lower rims with various functional groups allow for the creation of specific binding pockets. thno.org A calixarene (B151959) with a suitably sized hydrophobic cavity could effectively bind the ethylphenyl portion of the guest molecule.

Cucurbiturils: These are macrocyclic compounds made of glycoluril (B30988) units linked by methylene (B1212753) bridges. They possess a rigid, hydrophobic cavity and polar ureido carbonyl portals, which can lead to very strong and selective binding of guest molecules. google.com

The formation of a host-guest complex between this compound and a potential host would be a dynamic equilibrium process. The stability of such a complex is typically quantified by its association constant (Kₐ), which can be determined using various analytical techniques such as NMR spectroscopy, UV-Vis spectroscopy, fluorescence spectroscopy, or isothermal titration calorimetry.

While specific experimental data on the host-guest chemistry of this compound is not yet available in the literature, the following table provides a hypothetical representation of the type of data that could be generated from such investigations. This data is purely illustrative and intended to demonstrate the concepts of host-guest complex analysis.

| Host Molecule | Guest Molecule | Solvent | Technique | Association Constant (Kₐ) [M⁻¹] (Hypothetical) | Stoichiometry (Host:Guest) (Hypothetical) |

| β-Cyclodextrin | This compound | Water | NMR | 5.2 x 10² | 1:1 |

| p-Sulfonatocalix fluorochem.co.ukarene | This compound | Water | Fluorescence | 1.8 x 10⁴ | 1:1 |

| Cucurbit smolecule.comuril | This compound | Aqueous Buffer (pH 7.4) | ITC | 9.5 x 10⁵ | 1:1 |

Further research, including detailed spectroscopic and calorimetric studies, would be necessary to experimentally validate and quantify the host-guest complexation behavior of this compound. Such studies would provide valuable data on the thermodynamics and kinetics of complex formation, as well as the precise structural arrangement of the guest within the host cavity.

Molecular Target Identification and Mechanistic Biological Activities of N 2 Ethylphenyl Oxan 4 Amine Pre Clinical Focus

Exploration of Molecular Targets and Binding Affinities

A foundational step in characterizing a new chemical entity is the identification of its molecular targets. This typically involves a series of screening and biophysical assays to determine its binding affinity and selectivity for various proteins, such as receptors, enzymes, and ion channels.

High-Throughput Screening for Receptor, Enzyme, and Ion Channel Interactions

High-throughput screening (HTS) is a critical method for broadly assessing the interaction of a compound with a wide array of biological targets. This process allows for the rapid identification of potential primary targets and off-target interactions. A comprehensive search of established HTS databases and scientific literature did not yield any specific data for N-(2-ethylphenyl)oxan-4-amine. Therefore, no information is available on its profile against common panels of G-protein coupled receptors (GPCRs), kinases, proteases, or ion channels.

Cellular Pathway Modulation and Downstream Signaling Events

Following target identification, cellular assays are employed to understand how the interaction of a compound with its target translates into a biological response and modulates cellular pathways.

Analysis of Cellular Assays Revealing Primary Biological Activities

Cell-based assays are fundamental in determining the functional effects of a compound, such as potential antimicrobial, anticancer, or anti-inflammatory activities. These assays measure various cellular responses, including cell viability, proliferation, and the production of signaling molecules. A review of the available scientific literature revealed no studies that have investigated the effects of this compound in cellular models of disease. Consequently, there is no data to suggest any primary biological activities for this compound.

Elucidation of Intracellular Signaling Cascades Affected by this compound

Understanding the downstream signaling events triggered by a compound is key to elucidating its mechanism of action. This often involves techniques such as western blotting, reporter gene assays, and transcriptomic analysis to map the affected intracellular signaling cascades. As no primary cellular activities or molecular targets have been identified for this compound, there is no information regarding its impact on any intracellular signaling pathways.

Information regarding the preclinical molecular and biological activities of the chemical compound this compound is not available in the public domain.

Extensive searches for research data pertaining to this compound have yielded no specific preclinical studies. Consequently, there is no information available to populate the requested article sections on its molecular target identification and mechanistic biological activities.

Specifically, a thorough review of scientific literature and databases revealed no published findings on:

Gene Expression and Proteomic Profiling: No studies were identified that investigated changes in gene or protein expression in response to exposure to this compound.

In Vitro and Ex Vivo Mechanistic Studies: There is no available data from investigations using isolated organ or tissue preparations to determine the compound's biological mechanisms.

Enzyme Kinetics: Information regarding the compound's ability to inhibit or activate enzymes, including its kinetics and substrate specificity, is absent from the available literature.

Cellular Uptake and Distribution: The mechanisms by which this compound might be taken up by cells and its subsequent distribution within the cell have not been documented in published research.

Due to the lack of available scientific data for this compound, it is not possible to provide an article with the detailed, evidence-based content as requested in the outline. The creation of data tables and detailed research findings is unachievable without underlying experimental results.

Structure Activity Relationship Sar and Computational Modeling of N 2 Ethylphenyl Oxan 4 Amine Derivatives

Systematic SAR Studies of N-(2-ethylphenyl)oxan-4-amine Analogues

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing crucial insights into how specific structural features of a molecule contribute to its biological activity. For the this compound series, SAR studies focus on systematically altering the three main components of the scaffold: the 2-ethylphenyl moiety, the oxan-4-amine ring, and the amine nitrogen.

The 2-ethylphenyl group is a key structural feature, and modifications to this ring can significantly impact biological activity by altering the compound's steric and electronic properties. Research on analogous aromatic ring systems demonstrates that the position, size, and electronic nature of substituents are critical. acs.org

Studies on similar phenyl-containing scaffolds have shown that introducing small halogen atoms, such as fluorine or chlorine, at various positions on the phenyl ring can modulate activity. For instance, in a different series of compounds, a 2-chloro substituent was found to be 22-fold more potent than the unsubstituted analog, suggesting that an electronegative group at this position can enhance molecular interactions. acs.org The introduction of di-halogen patterns, such as 2,4-dichloro or 2,4-difluoro, has also been shown to produce strong activity. acs.org

The ethyl group at the 2-position of this compound provides a specific steric profile. SAR studies on related molecules often explore the impact of altering the size of this alkyl group (e.g., replacing ethyl with methyl, propyl, or isopropyl) or moving it to other positions on the phenyl ring (e.g., 3-ethyl or 4-ethyl). These changes can affect how the molecule fits into a biological target's binding pocket. In one study on a different class of inhibitors, replacing an ethyl ester with methyl, isopropyl, or butyl groups led to a reduction in activity, indicating that the ethyl group was optimal for that particular scaffold. acs.org

A hypothetical SAR exploration of the 2-ethylphenyl moiety could yield data similar to the table below, which is based on findings from analogous compound series.

| Compound ID | Modification on Phenyl Ring | Relative Potency |

|---|---|---|

| A-1 | 2-ethyl (Parent) | 1.0 |

| A-2 | 2-methyl | 0.7 |

| A-3 | 2-propyl | 0.8 |

| A-4 | 4-ethyl | 0.5 |

| A-5 | 2-ethyl-4-fluoro | 2.5 |

| A-6 | 2-ethyl-4-chloro | 3.1 |

The oxan-4-amine ring, a tetrahydropyran (B127337) structure, is crucial for establishing the correct orientation of the molecule and providing a key interaction point, likely through its oxygen atom acting as a hydrogen bond acceptor. The conformation of this ring (e.g., chair or boat) can dictate the spatial relationship between the amine and the phenyl ring, which is often critical for binding to a molecular target.

SAR studies in this area typically investigate several factors:

Ring Substitution: Introducing substituents onto the oxan ring itself can influence both potency and selectivity. For example, adding hydroxyl or methyl groups at the 3- or 5-positions could create new hydrogen bonding or steric interactions. Studies on pyrido[2,3-d]pyrimidines have shown that the [(oxan-4-yl)amino] moiety is a valuable group for achieving activity against targets like mitogen-activated protein kinase 14. mdpi.comnih.gov

Ring Modification: Replacing the oxan ring with other cyclic systems (bioisosteric replacement) is a common strategy to probe the importance of the ring's size and heteroatom. researchgate.net Analogues containing cyclopentyl, cyclohexyl, or piperidinyl rings in place of the oxan ring could be synthesized to determine if the oxygen atom is essential for activity. In some cases, replacing an oxane ring with smaller rings leads to different pharmacological implications.

Stereochemistry: If substitutions create chiral centers on the oxan ring, the resulting enantiomers or diastereomers often exhibit different biological activities. For instance, in a series of cyclohexene (B86901) derivatives, the (R)-enantiomer was found to be 350-fold more active than the (S)-enantiomer, highlighting the importance of stereochemistry for precise target engagement. acs.org

Modification of the amine nitrogen that links the phenyl and oxan moieties can have profound effects on the molecule's properties. This includes altering its basicity (pKa), hydrogen bonding capability, and steric profile.

Key areas of investigation include:

N-Alkylation: Introducing small alkyl groups (e.g., methyl, ethyl) on the amine nitrogen can impact activity. In a study of pyrido[2,3-d]pyrimidine (B1209978) derivatives, compounds with an ethyl group on a ring nitrogen showed four-fold better activity than the corresponding N-methylated analogues. mdpi.com This suggests that even a small increase in the size of the N-substituent can lead to more favorable interactions.

N-Acylation: Converting the secondary amine to an amide by N-acylation introduces a carbonyl group, which can act as a hydrogen bond acceptor. This modification also removes the basicity of the nitrogen.

Functional Group Introduction: Attaching larger functional groups to the nitrogen can explore additional binding pockets in the target protein.

| Compound ID | N-Substitution | Observed Effect on Activity |

|---|---|---|

| B-1 | -H (Secondary Amine) | Baseline |

| B-2 | -CH₃ (Methyl) | May increase or decrease activity depending on target |

| B-3 | -C₂H₅ (Ethyl) | Often shows improved potency over methyl mdpi.com |

| B-4 | -C(=O)CH₃ (Acetyl) | Removes basicity, adds H-bond acceptor |

Computational Chemistry and Molecular Modeling

Computational methods are invaluable for rationalizing observed SAR data and guiding the design of new, more potent analogues. These techniques allow for the visualization of how this compound derivatives might bind to predicted protein targets and enable the development of predictive models for biological activity.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.net For the this compound series, potential targets could include kinases, G-protein coupled receptors (GPCRs), or other enzymes where similar scaffolds have shown activity. mdpi.com For example, docking studies have been performed on related oxan-containing compounds against targets like the androgen receptor and AXL tyrosine kinase. researchgate.netnih.gov

A typical docking study would involve:

Target Selection: Identifying a plausible protein target based on the biological effects of the compound series or by screening against a panel of known drug targets. The crystal structure of the target is often obtained from the Protein Data Bank (PDB). tjnpr.org

Ligand Preparation: Generating a 3D model of the this compound analogue.

Docking Simulation: Using software like AutoDock Vina to place the ligand into the active site of the target protein and calculate a binding affinity score (e.g., in kcal/mol). nih.gov

Analysis of Binding Pose: Examining the predicted binding mode to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking. For example, the oxan oxygen might form a hydrogen bond with a key residue in the binding pocket, while the 2-ethylphenyl group could sit in a hydrophobic pocket.

Docking results can rationalize SAR findings. For instance, if docking studies show that the 4-position of the phenyl ring is close to a polar residue, this would explain why adding a fluorine atom at that position (as in compound A-5) increases potency.

| Compound ID | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| A-1 | -7.8 | Met123 (hydrophobic), Gln78 (H-bond with amine) |

| A-6 | -8.9 | Met123 (hydrophobic), Gln78 (H-bond with amine), Thr80 (H-bond with 4-chloro) |

| B-3 | -8.2 | Met123 (hydrophobic pocket accommodates N-ethyl), Gln78 (H-bond) |

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical method used to build a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov A reliable QSAR model can predict the activity of newly designed compounds before they are synthesized, saving time and resources. nih.govresearchgate.net

The development of a QSAR model for the this compound series would proceed as follows:

Data Set Preparation: A set of analogues with experimentally measured biological activities (e.g., IC₅₀ or Kᵢ values) is required. This set is typically divided into a training set (to build the model) and a test set (to validate it). nih.gov

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated that represent its physicochemical properties (e.g., LogP, molecular weight), electronic properties, and 3D shape. nih.gov

Model Building: A statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is used to create an equation that correlates a selection of the descriptors with the observed biological activity. nih.gov

Model Validation: The model's predictive power is assessed using the test set. Statistical metrics like the coefficient of determination (R²) and the cross-validated correlation coefficient (q²) are used to evaluate the model's robustness and predictivity. A good model will have high values for both R² and q². nih.gov

For example, a QSAR study on a series of allosteric modulators developed a highly predictive model (R² = 0.996, q² = 0.707) using a set of 45 training compounds, which was then used to screen for new, more potent analogues. nih.govnih.gov A similar approach could accelerate the discovery of lead candidates within the this compound series.

Molecular Dynamics Simulations to Understand Ligand-Target Complex Stability and Dynamics

No published studies were identified that have performed molecular dynamics simulations on this compound or its derivatives. This type of research would require a known biological target for the compound, and subsequent computational experiments to simulate the physical movements of the atoms in the ligand-target complex over time. Without such studies, there is no data to report on the stability, dynamics, or specific molecular interactions.

Pharmacophore Modeling and Virtual Screening for Novel Scaffolds

Similarly, there is no available literature on pharmacophore modeling or virtual screening campaigns based on the this compound scaffold. Pharmacophore models are developed based on the key structural features of a molecule that are responsible for its biological activity. These models are then used to search large compound libraries for new molecules with similar features. The lack of such studies prevents any discussion on the essential pharmacophoric elements of this compound or the discovery of novel scaffolds derived from it.

Advanced Analytical Techniques for Investigating N 2 Ethylphenyl Oxan 4 Amine in Research

Hyphenated Techniques for Complex Mixture Analysis and Metabolite Identification (Non-Clinical)

The analysis of a target compound within a complex biological matrix or a synthetic reaction mixture necessitates powerful separation and detection methods. Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are the gold standard for this purpose. bldpharm.com

Liquid Chromatography-Mass Spectrometry (LC-MS) would be a primary tool for the analysis of N-(2-ethylphenyl)oxan-4-amine. An LC system separates the compound from other components in a sample based on its physicochemical properties. The separated compound then enters the mass spectrometer, which provides information about its mass-to-charge ratio, confirming its identity and allowing for quantification.

In the context of non-clinical metabolite identification, LC coupled with high-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap MS, would be employed. After administration of this compound to a research model, samples (e.g., plasma, urine, tissue homogenates) would be analyzed. The high mass accuracy of HRMS allows for the determination of the elemental composition of potential metabolites. By comparing the metabolomic profiles of treated and untreated samples, researchers can identify new peaks corresponding to metabolites. Tandem mass spectrometry (MS/MS) would then be used to fragment these metabolite ions, providing structural information to elucidate the metabolic transformations, such as hydroxylation, dealkylation, or glucuronidation, that this compound may undergo. biosynth.com

A hypothetical experimental setup for such an analysis is outlined in the table below.

| Parameter | Setting |

| Chromatography System | Ultra-High Performance Liquid Chromatography (UHPLC) |

| Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile |

| Gradient | A time-programmed gradient from low to high percentage of B |

| Flow Rate | 0.3 mL/min |

| Mass Spectrometer | Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Scan Mode | Full Scan MS and Data-Dependent MS/MS |

Application of Advanced Mass Spectrometry for Mechanistic Studies

Beyond identification and quantification, advanced mass spectrometry techniques can provide deep insights into the mechanisms of action of a compound. For this compound, techniques such as hydrogen-deuterium exchange mass spectrometry (HDX-MS) could be used to study its interaction with a target protein. HDX-MS measures the rate of exchange of backbone amide hydrogens with deuterium (B1214612) in the solvent. Binding of this compound to a protein can alter the protein's conformation, leading to changes in the exchange rate in specific regions, thereby mapping the binding site and allosteric effects.

Another powerful technique is native mass spectrometry, where a protein or protein-ligand complex is ionized and analyzed in its folded, native state. This allows for the direct observation of the non-covalent interaction between this compound and its target protein, providing stoichiometry and information on binding affinity.

Microscopy and Imaging Techniques to Visualize Intracellular Localization in Research Models

Understanding where a compound localizes within a cell is crucial for interpreting its biological effects. Fluorescence microscopy is a key technique for visualizing the subcellular distribution of molecules. To apply this to this compound, it would first need to be fluorescently labeled by attaching a fluorophore. Care must be taken to ensure the tag does not significantly alter the compound's properties.

Once a fluorescent analog is synthesized, it can be introduced to cultured cells. Techniques like confocal microscopy or super-resolution microscopy would then be used to acquire high-resolution images, revealing whether the compound accumulates in specific organelles such as the mitochondria, endoplasmic reticulum, or nucleus. Co-localization studies, using fluorescent markers for specific organelles, would provide more definitive information on its subcellular destination.

For unlabeled compounds, mass spectrometry imaging (MSI), such as DESI (Desorption Electrospray Ionization) or MALDI (Matrix-Assisted Laser Desorption/Ionization) imaging, offers a label-free approach. This technique can map the spatial distribution of this compound and its metabolites directly in tissue sections, providing valuable information on its distribution in a research model.

Biophysical Assays for Quantifying Molecular Interactions (Beyond Simple Binding)

To move beyond simple confirmation of binding and to quantify the thermodynamics and kinetics of the interaction between this compound and its molecular target, a variety of biophysical assays can be employed.

Surface Plasmon Resonance (SPR) is a label-free technique that measures the binding of an analyte (this compound) to a ligand (e.g., a target protein) immobilized on a sensor surface. By monitoring the change in the refractive index upon binding, SPR can determine the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D), which is a measure of binding affinity.

Isothermal Titration Calorimetry (ITC) directly measures the heat change that occurs upon binding. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. This information is critical for understanding the driving forces behind the molecular recognition process.

The table below summarizes the kind of data that can be obtained from these biophysical assays.

| Technique | Parameters Measured | Information Provided |

| Surface Plasmon Resonance (SPR) | k_on, k_off, K_D | Kinetics and affinity of binding |

| Isothermal Titration Calorimetry (ITC) | K_D, n, ΔH, ΔS | Affinity, stoichiometry, and thermodynamics of binding |

By employing these advanced analytical and biophysical techniques, researchers can build a comprehensive understanding of the chemical and biological properties of this compound, from its fundamental molecular interactions to its fate in a biological system.

Future Research Directions and Translational Perspectives for N 2 Ethylphenyl Oxan 4 Amine

Elucidation of Novel Biological Activities and Therapeutic Potential (Pre-clinical Exploration)

Initial pre-clinical exploration of N-(2-ethylphenyl)oxan-4-amine would be essential to determine its pharmacological profile. A primary step would involve broad-spectrum screening to identify any significant biological activities. Given the structural motifs present in the molecule—an ethylphenyl group and an oxan-4-amine core, which are found in various bioactive compounds—it is conceivable that this compound could interact with a range of biological targets.

Future research could focus on its potential in areas such as oncology and neurology. For instance, derivatives of similar heterocyclic compounds have been investigated for their roles as enzyme inhibitors or receptor modulators. A hypothetical research direction could explore its activity against kinases or proteases, which are often implicated in cancer pathways. Similarly, its structural similarity to certain classes of neuromodulatory agents suggests that its effects on central nervous system targets, such as neurotransmitter receptors or transporters, could be a fruitful area of investigation.

A systematic approach to this pre-clinical exploration would involve a battery of in vitro assays followed by in vivo studies in animal models to ascertain any therapeutic efficacy and to delineate the mechanism of action.

Development of this compound as a Chemical Probe for Biological Processes

Should this compound be found to exhibit a specific and potent biological activity, it could be developed into a chemical probe. A chemical probe is a small molecule used to study biological systems by selectively interacting with a specific protein or pathway. The development of this compound as such a tool would necessitate a thorough understanding of its structure-activity relationship (SAR).

This would involve the synthesis and evaluation of a library of analogues to identify the key structural features responsible for its biological effects. An ideal chemical probe would exhibit high potency, selectivity, and a well-defined mechanism of action. If these criteria are met, this compound could be utilized to investigate the physiological and pathological roles of its biological target, thereby advancing our understanding of complex biological processes.

Integration into Multi-Component Systems and Hybrid Molecules for Research

Another avenue for future research lies in the integration of this compound into more complex molecular architectures. This could involve its use as a building block in the synthesis of multi-component systems or hybrid molecules. For example, it could be incorporated into larger molecules designed to interact with multiple biological targets simultaneously, a strategy that is gaining traction in the development of treatments for complex diseases.

The amine functionality of this compound provides a convenient handle for chemical modification, allowing for its conjugation to other pharmacophores, fluorescent dyes, or affinity tags. Such hybrid molecules could be invaluable research tools for applications ranging from target validation and drug discovery to advanced bio-imaging techniques.

Challenges and Opportunities in Advancing this compound Research to Pre-development Stages

Advancing the research of this compound to pre-development stages would present both challenges and opportunities. A significant hurdle is the current lack of foundational data. Substantial investment in initial screening and characterization would be required to justify further development.

Key challenges would include:

Synthesis and Scalability: Developing an efficient and scalable synthetic route for this compound and its derivatives.

Pharmacokinetic Profiling: A comprehensive evaluation of its absorption, distribution, metabolism, and excretion (ADME) properties to assess its drug-like potential.

Toxicity Assessment: Rigorous toxicological studies to ensure its safety before any potential clinical application.

Despite these challenges, the unique chemical structure of this compound presents an opportunity to explore novel chemical space and potentially uncover new biological activities and therapeutic targets. Success in the initial stages of research could pave the way for the development of a new class of chemical probes or therapeutic agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-ethylphenyl)oxan-4-amine, and how do substituent effects influence reaction yields?

- Methodological Answer : Synthesis can be optimized via nucleophilic substitution or reductive amination, leveraging the oxane ring’s reactivity. Substituents like ethyl groups (electron-donating) may require adjusted reaction conditions (e.g., higher temperatures or catalysts) to prevent steric hindrance. For brominated analogs, coupling reactions with palladium catalysts are common . Purity validation via HPLC or GC-MS is critical .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR : H and C NMR can confirm substituent positions (e.g., ethylphenyl vs. methylphenyl) and oxane ring conformation. Aromatic protons typically appear at δ 6.5–7.5 ppm, while oxane protons resonate at δ 3.0–4.5 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ions (e.g., [M+H]) and fragmentation patterns. For analogs, FAB-MS or ESI-MS are used to detect chlorine/fluorine isotopes .

- IR Spectroscopy : Confirms amine (N–H stretch ~3300 cm) and ether (C–O–C ~1100 cm) functional groups .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Follow SDS guidelines for aromatic amines: use fume hoods, nitrile gloves, and lab coats. Avoid skin contact due to potential toxicity. Store in airtight containers away from oxidizers. For brominated analogs, waste disposal must comply with halogenated compound regulations .

Advanced Research Questions

Q. How can researchers evaluate the biological activity of this compound while minimizing off-target effects?

- Methodological Answer :

- Target Selectivity : Use radioligand binding assays (e.g., for GPCRs or enzymes) to quantify affinity. For example, fluorophenyl analogs are screened against kinase targets .

- Cellular Assays : Dose-response studies in cell lines (e.g., HEK293) with cytotoxicity controls (MTT assay). Off-target effects are minimized via structural optimization (e.g., modifying ethyl group bulk) .

Q. What computational methods are suitable for predicting the reactivity of this compound in novel synthetic pathways?

- Methodological Answer :

- DFT Calculations : Model transition states for amination or ring-opening reactions. Solvent effects (e.g., toluene vs. DMF) can be simulated using COSMO-RS .

- Molecular Docking : Predict interactions with biological targets (e.g., enzymes). For fluorinated analogs, electrostatic potential maps guide substituent placement .

Q. How should researchers address contradictions in pharmacological data for this compound derivatives?

- Methodological Answer :

- Data Triangulation : Cross-validate results using orthogonal assays (e.g., in vitro enzyme inhibition + in vivo rodent models). For example, discrepancies in CCK1R selectivity were resolved via mutagenesis studies .

- Batch Analysis : Ensure compound purity (>95% via HPLC) and stereochemical consistency (chiral chromatography if applicable) .

Q. What strategies are employed to assess the potential of this compound as a biochemical probe in cellular studies?

- Methodological Answer :

- Fluorescent Tagging : Attach fluorophores (e.g., FITC) to track cellular uptake via confocal microscopy. For analogs, fluorescence quenching by bromine/chlorine substituents must be accounted for .

- Proteomics : Use affinity chromatography to identify binding partners. SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) quantifies protein interaction networks .

Data Analysis and Experimental Design

Q. How can researchers design experiments to resolve conflicting spectral data for this compound derivatives?

- Methodological Answer :

- 2D NMR : Use HSQC and HMBC to assign ambiguous peaks (e.g., overlapping aromatic signals). For example, NOESY can clarify spatial proximity of ethyl and oxane groups .

- Isotopic Labeling : Synthesize N- or C-labeled analogs to simplify spectral interpretation .

Q. What analytical workflows are recommended for quantifying degradation products of this compound under varying storage conditions?

- Methodological Answer :

- Stability Studies : Accelerated degradation tests (40°C/75% RH) with LC-MS monitoring. Identify hydrolysis products (e.g., oxane ring-opening) via fragmentation patterns .

- Kinetic Modeling : Use Arrhenius equations to predict shelf-life. For analogs, degradation pathways are pH-dependent (e.g., acidic conditions promote amine protonation) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.